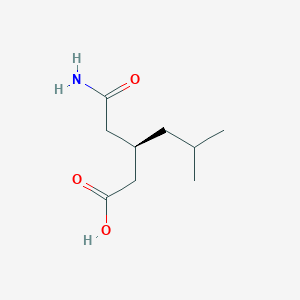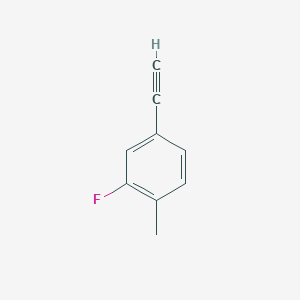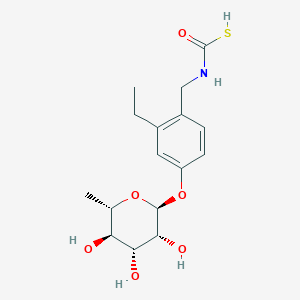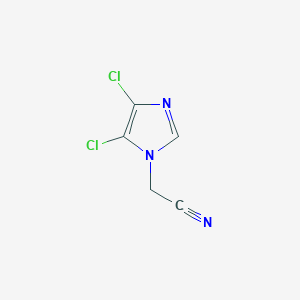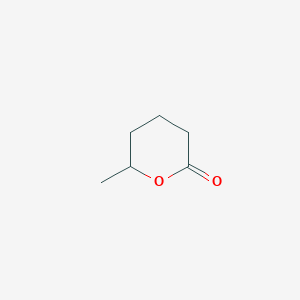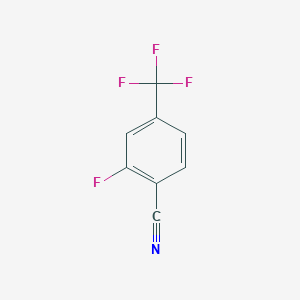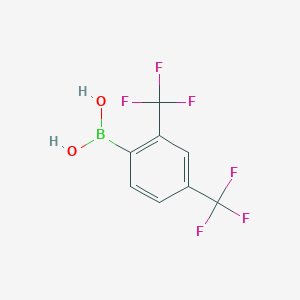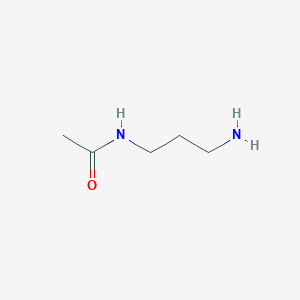
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate is a platinum-based compound with the chemical formula this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate typically involves the coordination of platinum with the ligand 1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane (Diamino-bhpe). The reaction is carried out in an aqueous medium, where platinum salts such as platinum(II) sulfate are reacted with the ligand under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: Reduction reactions can convert this compound to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the coordinated water molecule or sulfate group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used. These reactions are often performed under inert atmosphere conditions.
Substitution: Ligand substitution reactions are facilitated by the use of excess ligands and appropriate solvents, such as water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of Pt(IV) species, while reduction can yield Pt(0) or Pt(II) species. Substitution reactions result in the formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: this compound is studied for its potential biological activities, such as anticancer properties.
Medicine: The compound is investigated for its potential use in chemotherapy, particularly in the treatment of platinum-resistant cancers.
Industry: this compound is used in industrial processes that require platinum-based catalysts, such as petrochemical refining and environmental remediation.
Wirkmechanismus
The mechanism of action of Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate involves its interaction with molecular targets, such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts that interfere with DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound can interact with proteins, altering their function and contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate can be compared with other platinum-based compounds, such as cisplatin, carboplatin, and oxaliplatin While these compounds share similar coordination chemistry, this compound is unique due to its specific ligand structure and coordination environment
List of Similar Compounds
Cisplatin: A widely used chemotherapy drug with a simple coordination structure.
Carboplatin: A second-generation platinum-based chemotherapy drug with improved safety profile.
Oxaliplatin: A third-generation platinum-based chemotherapy drug with activity against platinum-resistant cancers.
Eigenschaften
CAS-Nummer |
156248-29-2 |
|---|---|
Molekularformel |
C20H22N2O7PtS |
Molekulargewicht |
629.5 g/mol |
IUPAC-Name |
4-[1,2-diamino-1-(4-hydroxyphenyl)-2-phenylethyl]phenol;platinum(2+);sulfate;hydrate |
InChI |
InChI=1S/C20H20N2O2.H2O4S.H2O.Pt/c21-19(14-4-2-1-3-5-14)20(22,15-6-10-17(23)11-7-15)16-8-12-18(24)13-9-16;1-5(2,3)4;;/h1-13,19,23-24H,21-22H2;(H2,1,2,3,4);1H2;/q;;;+2/p-2 |
InChI-Schlüssel |
NSMRISLDWJWQTG-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)O)(C3=CC=C(C=C3)O)N)N.O.[O-]S(=O)(=O)[O-].[Pt+2] |
Synonyme |
aqua(1,1-bis(4-hydroxyphenyl)-1,2-diamino-2-phenylethane)platinum(II) sulfate aqua(1,1-bis(p-hydroxyphenyl)-1,2-diamino-2-phenylethane)sulfatoplatinum(II) Pt(diamino-BHPE)(H2O)(SO4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




